molecular formula C24H28N2O3 B14107040 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B14107040
M. Wt: 392.5 g/mol
InChI Key: NKZAMBUSJLZIJN-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C24H28N2O3 and a molecular weight of 392.499 g/mol. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide include:

  • 2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
  • Butanoic acid, 2-methyl-, 3,7-dimethyl-2,6-octadienyl ester

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-butoxy-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H28N2O3/c1-4-5-12-29-21-8-6-18(7-9-21)23(27)25-11-10-19-15-20-13-16(2)17(3)14-22(20)26-24(19)28/h6-9,13-15H,4-5,10-12H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

NKZAMBUSJLZIJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O

Origin of Product

United States

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